molecular formula C21H22N4O3S B5486768 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B5486768
M. Wt: 410.5 g/mol
InChI Key: OYNJBMQKJWXLCH-UHFFFAOYSA-N
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Description

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of furan, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the individual building blocks. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine and thiazole moieties are synthesized through standard organic synthesis techniques. The final coupling step involves the reaction of these intermediates under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ANILINE: Shares the furan and piperazine moieties but differs in the aromatic ring structure.

    2-{4-[(FURAN-2-YL)CARBONYL]PIPERAZIN-1-YL}-6,7-DIMETHOXYQUINAZOLIN-4-AMINE: Contains a similar piperazine and furan structure but with a quinazoline ring.

Uniqueness

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE is unique due to its combination of furan, piperazine, and thiazole moieties, which confer specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15-4-6-16(7-5-15)17-14-29-21(22-17)23-19(26)13-24-8-10-25(11-9-24)20(27)18-3-2-12-28-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNJBMQKJWXLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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